molecular formula C12H23NO4 B13703005 2-[(Boc)(ethyl)amino]pentanoic Acid

2-[(Boc)(ethyl)amino]pentanoic Acid

Katalognummer: B13703005
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: LDAUHKJFPVWUBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD19556596 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of MFCD19556596 involves specific synthetic routes and reaction conditions. The preparation method is designed to ensure high yield and purity of the compound. Industrial production methods focus on scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities without compromising quality.

Analyse Chemischer Reaktionen

MFCD19556596 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

MFCD19556596 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, MFCD19556596 is being explored for its potential therapeutic applications, including its use as a drug candidate. In industry, the compound is used in the production of various materials and chemicals.

Wirkmechanismus

The mechanism of action of MFCD19556596 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

MFCD19556596 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include those with related chemical structures or similar reactivity. MFCD19556596 stands out due to its stability and specific interactions with molecular targets.

Conclusion

MFCD19556596 is a compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of study

Eigenschaften

Molekularformel

C12H23NO4

Molekulargewicht

245.32 g/mol

IUPAC-Name

2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid

InChI

InChI=1S/C12H23NO4/c1-6-8-9(10(14)15)13(7-2)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15)

InChI-Schlüssel

LDAUHKJFPVWUBH-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C(=O)O)N(CC)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.